molecular formula C10H13NO2 B1581097 N-(4-Methoxy-2-methylphenyl)acetamide CAS No. 31601-41-9

N-(4-Methoxy-2-methylphenyl)acetamide

Cat. No. B1581097
CAS RN: 31601-41-9
M. Wt: 179.22 g/mol
InChI Key: AYRUKGQCGNNMLA-UHFFFAOYSA-N
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Description

“N-(4-Methoxy-2-methylphenyl)acetamide” is a chemical compound with the linear formula C10H13NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(4-Methoxy-2-methylphenyl)acetamide” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 179.216 Da .


Physical And Chemical Properties Analysis

“N-(4-Methoxy-2-methylphenyl)acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 336.6±30.0 °C at 760 mmHg, and a flash point of 157.3±24.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Metabolism and Toxicology

  • Metabolism in Liver Microsomes: N-(4-Methoxy-2-methylphenyl)acetamide, a component in various chloroacetamide herbicides, undergoes metabolism in liver microsomes. Studies have shown that its metabolites could potentially be involved in complex metabolic activation pathways leading to carcinogenic products like dialkylbenzoquinone imine (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Impact and Degradation

  • Herbicide Adsorption and Soil Interaction: The compound plays a role in the adsorption and herbicidal activity of related chloroacetamide herbicides in various soil types. Its behavior in the soil is influenced by the soil's organic matter content and other properties (Peter & Weber, 1985).
  • Photodegradation in Water: Research has explored the stability and degradation of chloroacetamide herbicides including compounds like N-(4-Methoxy-2-methylphenyl)acetamide in aquatic environments. The findings indicate that photodegradation plays a significant role in the breakdown of these compounds in water bodies (Kochany & Maguire, 1994).

Chemical Synthesis and Applications

  • Synthesis of Polymeric Derivatives: The compound has been utilized in the synthesis of polymeric derivatives with pharmacological activity, specifically in the creation of derivatives of 4-methoxyphenylacetic acid. These derivatives have potential applications in the field of medicinal chemistry (Román & Gallardo, 1992).

Agricultural Applications

  • Soil Reception and Activity: In agricultural contexts, N-(4-Methoxy-2-methylphenyl)acetamide-related herbicides' reception and activity in the soil are affected by various factors, including the presence of crop residues like wheat straw and irrigation practices (Banks & Robinson, 1986).

Ecological Impact Studies

  • Occurrence in Streams and Groundwater: The occurrence and transport of related chloroacetamide herbicides in streams and groundwater have been studied extensively, highlighting the environmental implications of their usage in agriculture (Clark & Goolsby, 1999).

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRUKGQCGNNMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067640
Record name Acetamide, N-(4-methoxy-2-methylphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Methoxy-2-methylphenyl)acetamide

CAS RN

31601-41-9
Record name N-(4-Methoxy-2-methylphenyl)acetamide
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Record name N-(4-Methoxy-2-methylphenyl)-acetamide
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Record name Acetamide, N-(4-methoxy-2-methylphenyl)-
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Record name Acetamide, N-(4-methoxy-2-methylphenyl)-
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Record name N-(4-methoxy-2-methylphenyl)acetamide
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Record name N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE
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Synthesis routes and methods I

Procedure details

Acetic anhydride (50 ml) was added dropwise to a solution of 4-methoxy-2-methylaniline (49.7 g, 360mmol) in DMA (200 ml) at 5° C. and the mixture stirred for 4.5 hours at ambient temperature. The solvent was removed by evaporation and the resulting solid washed with water and dried under vacuum to give N-(4-methoxy-2-methylphenyl)acetamide (57.3 g, 88%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

41.1 g (0.3 mol) of 4-methoxy-2-methylphenylamine and 37 g (0.5 mol) of dimethylethylamine were dissolved in 50 ml of tetrahydrofuran, and 35.7 g (0.35 mol) of acetic anhydride were added while stirring. The solution heated to boiling during this. It was stirred at room temperature for 1 hour and cooled to 0° C. The resulting precipitate was filtered off with suction and washed several times with a little cold tetrahydrofuran and dried. 40 g (75%) of colorless crystals of the desired product were obtained.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-methyl-4-(methyloxy)aniline (5 ml, 39 mmol) was dissolved in acetic acid (40 ml) and acetic anhydride (3.7 ml, 39 mmol) was added dropwise. Reaction was heated to 60° C. After 30 min, most of the solvent was removed under reduced pressure and the residue diluted with EtOAc. A saturated solution of sodium bicarbonate was added until solution was pH 8. Organics were then washed with water and a saturated brine solution and dried over sodium sulfate. Solvents were removed under reduced pressure to afford N-[2-methyl-4-(methyloxy)phenyl]acetamide (6.37 g, 35.5 mmol) as a pink fluffy solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.95-2.06 (m, 3 H) 2.14 (s, 3 H) 3.71 (s, 3 H) 6.70 (dd, J=8.71, 2.84 Hz, 1 H) 6.77 (d, J=2.75 Hz, 1 H) 7.18 (d, J=8.61 Hz, 1 H) 9.16 (s, 1 H)
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
N Vodnala, R Gujjarappa, CK Hazra… - Advanced Synthesis …, 2019 - Wiley Online Library
A copper‐catalyzed approach for the N‐acylation of anilines with acetone and acetophenones via C−C bond cleavage is described. Under the developed conditions both CHCl 3 and …
Number of citations: 26 onlinelibrary.wiley.com
Q Hu, C Wang, Q **ang, R Wang, C Zhang, M Zhang… - Bioorganic …, 2020 - Elsevier
Tripartite motif-containing protein 24 (TRIM24), recognized as an epigenetic reader for acetylated H3K23 (H3K23ac) via its bromodomain, has been closely involved in tumorigenesis or …
Number of citations: 14 www.sciencedirect.com
M Zhang, Y Zhang, M Song, X Xue… - Journal of medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have gained increasing interest as drug targets for treatment of castration-resistant prostate cancer (CRPC). Here, we …
Number of citations: 46 pubs.acs.org
M Gangar, S Goyal, D Raykar, P Khurana, AM Martis… - Bioorganic …, 2022 - Elsevier
Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1 or NPP1), is an attractive therapeutic target for various diseases, primarily cancer and mineralization disorders. The …
Number of citations: 11 www.sciencedirect.com
M Puthanveedu - 2021 - eldorado.tu-dortmund.de
The development of transition metal-free reaction methodologies for the direct functionalization of CH bonds is an attractive area of research. These reactions offer atom-economic …
Number of citations: 4 eldorado.tu-dortmund.de
H Feng, G Shengxin, D Ali, Z Renfeng… - Chinese Journal of …, 2021 - sioc-journal.cn
合成了一系列含三氟甲基吡啶结构的酰胺衍生物, 并测试了它们对水稻白叶枯病菌 (Xanthomonas oryzae pv. oryzae), 柑橘溃疡病菌 (Xanthomonas axonopodis pv. citri), 烟草青枯病菌 (…
Number of citations: 2 sioc-journal.cn
S Thompson, R Vallinayagam, MJ Adler, RTW Scott… - Tetrahedron, 2012 - Elsevier
The design and synthesis of substituted bis- and tris-benzamides is reported in which the projection of side-chain residues on both sides of an α-helix is reproduced. The scaffold is …
Number of citations: 47 www.sciencedirect.com
何凤, 郭声鑫, 代阿丽, 张仁凤, 吴剑 - 有机化学, 2021 - sioc-journal.cn
合成了一系列含三氟甲基吡啶结构的酰胺衍生物, 并测试了它们对水稻白叶枯病菌(Xanthomonas oryzae pv. oryzae), 柑橘溃疡病菌(Xanthomonas axonopodis pv. citri), 烟草青枯病菌(…
Number of citations: 0 sioc-journal.cn

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